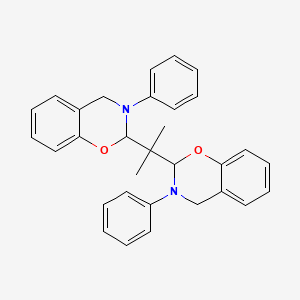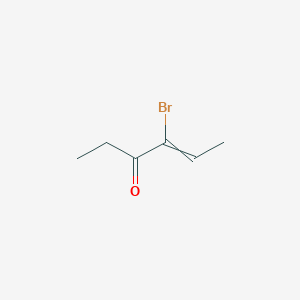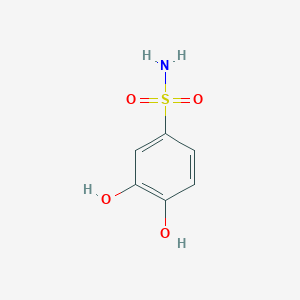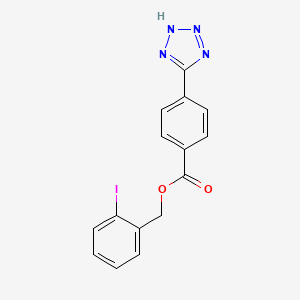
L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine likely involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removing protecting groups from the amino acids.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin and removing side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine may undergo various chemical reactions, including:
Oxidation: Potentially affecting the amino acid side chains.
Reduction: Modifying disulfide bonds if present.
Substitution: Replacing specific functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and substitution reagents like alkyl halides. Reaction conditions vary based on the desired modification but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction could yield thiol groups.
Applications De Recherche Scientifique
L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes and interactions.
Medicine: Potential therapeutic uses, such as in drug delivery systems or as a bioactive peptide.
Industry: Applications in biotechnology, including enzyme inhibitors or as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action for L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanylglycylglycyl-L-ornithyl-L-leucine: A simpler peptide with fewer modifications.
L-Lysylglycylglycyl-L-ornithyl-L-leucine: Lacks the diaminomethylidene groups.
L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine: Shorter peptide chain.
Uniqueness
L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is unique due to its specific sequence and modifications, which may confer distinct biological activities and chemical properties compared to other peptides.
Propriétés
Numéro CAS |
668992-96-9 |
|---|---|
Formule moléculaire |
C34H66N14O8 |
Poids moléculaire |
799.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H66N14O8/c1-19(2)15-24(31(54)46-23(11-8-14-42-34(39)40)30(53)48-25(32(55)56)16-20(3)4)47-29(52)22(10-7-13-41-33(37)38)45-27(50)18-43-26(49)17-44-28(51)21(36)9-5-6-12-35/h19-25H,5-18,35-36H2,1-4H3,(H,43,49)(H,44,51)(H,45,50)(H,46,54)(H,47,52)(H,48,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
GOMFKTIVFJZPFB-KEOOTSPTSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B15158801.png)

![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
![N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide](/img/structure/B15158833.png)

![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)


![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)


![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
